molecular formula C13H9NO3S B12898747 3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran CAS No. 89266-60-4

3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran

Cat. No.: B12898747
CAS No.: 89266-60-4
M. Wt: 259.28 g/mol
InChI Key: YWFMSIWZOFNBPR-UHFFFAOYSA-N
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Description

3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran is a heterocyclic compound that features a benzofuran core substituted with a methyl group at the 3-position and a 5-nitrothiophen-2-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohols with carboxylic acids or their derivatives.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the 5-Nitrothiophen-2-yl Group: This step involves the coupling of the benzofuran core with a 5-nitrothiophene derivative.

Industrial Production Methods

Industrial production of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may inhibit key enzymes in microbial pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrothiophen-2-yl)benzofuran: Lacks the methyl group at the 3-position.

    3-Methyl-2-(5-nitrothiophen-2-yl)benzothiophene: Contains a thiophene ring instead of a benzofuran ring.

Uniqueness

3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitrothiophene and methyl groups enhances its reactivity and potential biological activities .

Properties

CAS No.

89266-60-4

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C13H9NO3S/c1-8-9-4-2-3-5-10(9)17-13(8)11-6-7-12(18-11)14(15)16/h2-7H,1H3

InChI Key

YWFMSIWZOFNBPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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